
Anhydrovitamin A
概要
説明
Anhydrovitamin A is an organic compound belonging to the class of sesquiterpenoids, which are terpenes with three consecutive isoprene units . It is derived from vitamin A through the loss of a water molecule, resulting in a structure with six conjugated double bonds . This compound is known for its unique chemical properties and potential biological activities.
科学的研究の応用
Anhydrovitamin A has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of sesquiterpenoids and their derivatives.
Biology: Research focuses on its potential biological activities and interactions with cellular components.
Medicine: Studies are exploring its potential therapeutic uses, including its role in vision and immune system regulation.
Industry: It is used in the production of various vitamin A derivatives and related compounds
作用機序
アンヒドロビタミンAの作用機序には、特定の分子標的と経路との相互作用が含まれます。 これは、核受容体に結合し、遺伝子転写を調節することによって効果を発揮すると考えられています。 この相互作用は、成長、分化、免疫応答など、さまざまな細胞プロセスに影響を与えます .
類似の化合物:
ビタミンA(レチノール): アンヒドロビタミンAが誘導される親化合物。
イソアンヒドロビタミンA: 同様の特性を持つ構造異性体。
サブビタミンA: 魚肝油に含まれる別の関連化合物.
独自性: アンヒドロビタミンAは、6つの共役二重結合を持つ独自の構造により、独特の化学的および生物学的特性を持っています。 さまざまな化学反応を起こす能力と潜在的な生物学的活性は、科学研究において重要な関心の対象となる化合物です .
生化学分析
Biochemical Properties
Anhydrovitamin A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The conversion of retinol to its active state, retinoic acid, is facilitated by the enzyme this compound dehydrogenase . Subsequently, retinoic acid engages with nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs) .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound reversibly inhibits retinol-dependent effects and blocks B lymphocyte proliferation as well as activation of resting T lymphocytes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through its interactions with retinoic acid receptors on DNA .
準備方法
合成経路と反応条件: アンヒドロビタミンAは、ビタミンAアルコールを無水溶媒中で強鉱酸で処理することによって合成されます . この反応により、ビタミンA分子は水分子を失い、アンヒドロビタミンAを形成します。 このプロセスには、酸の存在下でのビタミンAのイオン化、続いてイオン環の炭素原子への正電荷の移動、そして最後に分子がプロトンを失うことで電気的中性を回復することが含まれます .
工業的生産方法: アンヒドロビタミンAの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスでは、最終生成物の高収率と純度を確保するために、反応条件を慎重に制御する必要があります。 高度なクロマトグラフィー技術と再結晶を使用することで、必要な純度レベルを実現できます .
化学反応の分析
反応の種類: アンヒドロビタミンAは、次のようなさまざまな化学反応を起こします。
酸化: さまざまな誘導体を形成するために酸化することができます。
還元: 還元反応により、ビタミンAまたは他の関連化合物に変換することができます。
置換: 官能基が他の基に置き換わる置換反応に参加することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: 条件は導入される置換基によって異なりますが、通常は触媒と特定の溶媒を必要とします。
主要な生成物: これらの反応から生成される主要な生成物には、アンヒドロビタミンAのさまざまな酸化形と還元形、およびコア構造に異なる官能基が結合した置換誘導体があります .
4. 科学研究への応用
アンヒドロビタミンAには、いくつかの科学研究への応用があります。
化学: セスキテルペノイドとその誘導体の挙動を研究するためのモデル化合物として使用されます。
生物学: その潜在的な生物学的活性と細胞成分との相互作用に焦点を当てています。
医学: 視力や免疫系の調節における役割など、その潜在的な治療用途を探求しています。
類似化合物との比較
Vitamin A (Retinol): The parent compound from which anhydrovitamin A is derived.
Isothis compound: A structural isomer with similar properties.
Subvitamin A: Another related compound found in fish liver oils.
Uniqueness: this compound is unique due to its specific structure with six conjugated double bonds, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research .
特性
IUPAC Name |
(6E)-6-[(2E,4E,6E)-3,7-dimethylnona-2,4,6,8-tetraenylidene]-1,5,5-trimethylcyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28/c1-7-16(2)10-8-11-17(3)13-14-19-18(4)12-9-15-20(19,5)6/h7-8,10-14H,1,9,15H2,2-6H3/b11-8+,16-10+,17-13+,19-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNRILWHNGFAIN-OYUWDNMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(C1=CC=C(C)C=CC=C(C)C=C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=CCCC(/C1=C\C=C(/C)\C=C\C=C(/C)\C=C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101123105 | |
| Record name | (6E)-6-[(2E,4E,6E)-3,7-Dimethyl-2,4,6,8-nonatetraen-1-ylidene]-1,5,5-trimethylcyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101123105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224-78-8 | |
| Record name | (6E)-6-[(2E,4E,6E)-3,7-Dimethyl-2,4,6,8-nonatetraen-1-ylidene]-1,5,5-trimethylcyclohexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1224-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anhydrovitamin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001224788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anhydrovitamin A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02914 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (6E)-6-[(2E,4E,6E)-3,7-Dimethyl-2,4,6,8-nonatetraen-1-ylidene]-1,5,5-trimethylcyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101123105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANHYDROVITAMIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/235BBF3K97 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of anhydroretinol?
A: Anhydroretinol has the molecular formula C20H28O and a molecular weight of 284.44 g/mol. []
Q2: What are the characteristic spectroscopic features of anhydroretinol?
A: Anhydroretinol displays characteristic UV absorption maxima at 388 nm, 368 nm, and 346 nm. [] Its infrared spectrum shows a distinctive band at 3460 cm-1, indicative of a hydroxyl group. []
Q3: How is anhydroretinol metabolized in the body?
A: Anhydroretinol can be metabolized to 14-hydroxy-4,14-retro-retinol (14-HRR) in the liver. [] It can also be formed from retinyl phosphate through non-enzymatic breakdown in the presence of acid. []
Q4: What are the known biological activities of anhydroretinol?
A4: Anhydroretinol displays several biological activities, including:
- Inhibition of lymphocyte physiology: Anhydroretinol inhibits retinol and 14-HRR-dependent effects, blocking B lymphocyte proliferation and T lymphocyte activation. []
- Induction of cell death: Anhydroretinol induces cell death in various cell lines, likely through the generation of reactive oxygen species. [, , ]
- Prevention of mammary cancer: Anhydroretinol has demonstrated efficacy in preventing N-methyl-N-nitrosourea-induced mammary cancer in rats. []
Q5: How does the biological activity of anhydroretinol compare to retinol?
A: Anhydroretinol exhibits different biological activities compared to retinol. While retinol promotes cell proliferation in lymphocytes and fibroblasts, anhydroretinol acts as an inhibitor. [] Additionally, anhydroretinol demonstrates lower teratogenicity compared to retinol. []
Q6: What is the role of anhydroretinol in cell death?
A: Anhydroretinol induces oxidative stress in cells, leading to cell death. This process appears to be independent of caspase activation, suggesting a non-apoptotic mechanism. [] Antioxidants like retinol, 14-HRR, and alpha-tocopherol can protect against anhydroretinol-induced cell death. []
Q7: How is anhydroretinol formed?
A7: Anhydroretinol can be formed through several pathways:
- Metabolically: It is a metabolite of retinol in various organisms, including mammals and insects. [, , ]
- Enzymatically: The enzyme retinol dehydratase, found in insects like Spodoptera frugiperda, catalyzes the conversion of retinol to anhydroretinol. []
- Chemically: Anhydroretinol is a common degradation product of retinol and retinyl esters, especially under acidic conditions or exposure to light and oxygen. [, , , , ]
Q8: Where is anhydroretinol found naturally?
A8: Anhydroretinol is found naturally in various sources:
- Fish liver oil: It is present in the liver oil of freshwater fish like Bagarius bagarius. []
- Whale liver oil: Anhydroretinol has been identified as a component of whale liver oil. []
- Pharmaceuticals: Anhydroretinol can be present as a degradation product in vitamin A-containing pharmaceuticals. []
Q9: What factors influence the stability of anhydroretinol?
A9: Anhydroretinol is susceptible to degradation under various conditions:
- Acidic conditions: Anhydroretinol can be formed from retinyl phosphate under acidic conditions, but it can also further degrade in such environments. [, ]
- Light exposure: UV light, particularly UVA, can degrade anhydroretinol. [, , ]
- Oxygen: The presence of oxygen accelerates the photodegradation of anhydroretinol. []
Q10: How can the stability of anhydroretinol be improved?
A10: Strategies to enhance anhydroretinol stability include:
- Protecting from light: Using opaque packaging and incorporating UV filters can minimize photodegradation. []
- Controlling pH: Formulating anhydroretinol at a pH where it is most stable can prevent acid-catalyzed degradation. []
- Adding antioxidants: Antioxidants, such as alpha-tocopherol (vitamin E), can help mitigate oxidative degradation. [, ]
- Microencapsulation: Encapsulating anhydroretinol in a protective matrix can improve stability and control release. []
Q11: What analytical techniques are used to identify and quantify anhydroretinol?
A11: Several techniques are employed for the analysis of anhydroretinol:
- High-performance liquid chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is widely used to separate and quantify anhydroretinol from other retinoids. [, , ]
- Gas chromatography-mass spectrometry (GC-MS): GC-MS is a powerful tool for the identification and quantification of anhydroretinol, especially in complex mixtures. [, , , ]
- UV-Vis spectrophotometry: Anhydroretinol's characteristic UV absorption maxima allow for its detection and quantification using spectrophotometry. [, , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about anhydroretinol and its derivatives. []
Q12: Is there research on anhydroretinol's interaction with F-actin?
A: Yes, research suggests that F-actin is a potential target for anhydroretinol's pro-apoptotic effects. Anhydroretinol treatment induces F-actin reorganization, leading to the formation of short, thick structures and membrane ruffles. This effect can be reversed by 14-HRR or retinol. []
Q13: What is the role of retinol dehydratase in anhydroretinol production?
A: Retinol dehydratase, an enzyme found in insects, catalyzes the direct conversion of retinol to anhydroretinol. This enzyme requires 3′-phosphoadenosine 5′-phosphosulfate for activity and exhibits high affinity for retinol, suggesting a physiological role in anhydroretinol production. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


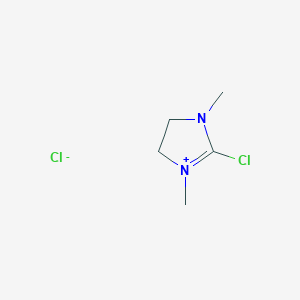
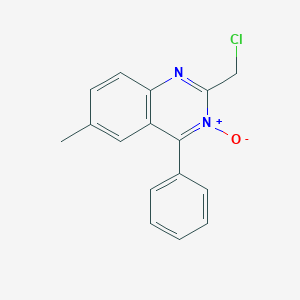

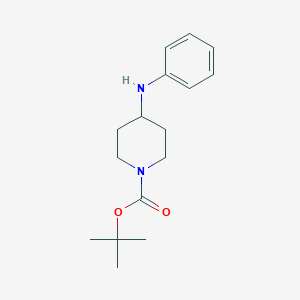
![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B118385.png)
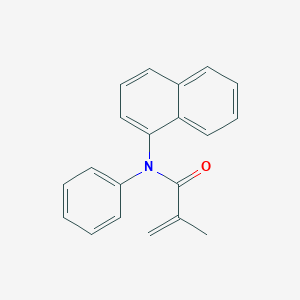
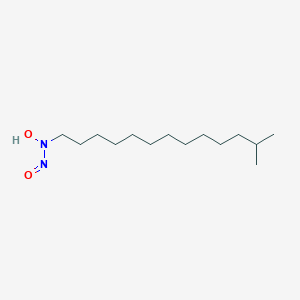
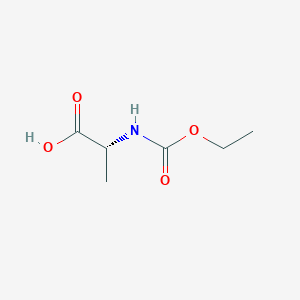
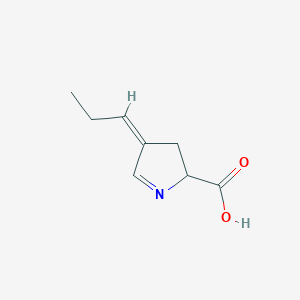
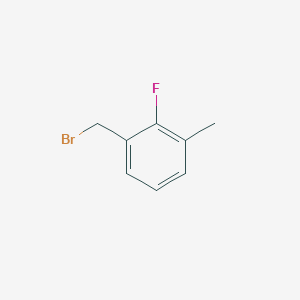
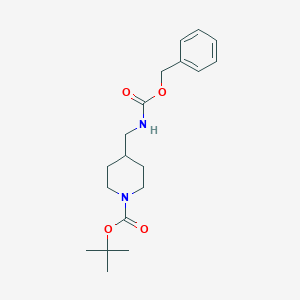
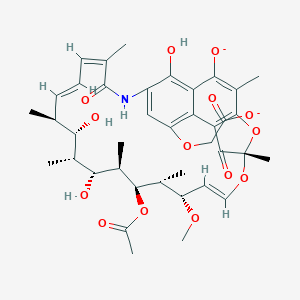
![N-[3-[[2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-methoxyphenyl]octadecanamide](/img/structure/B118410.png)

